(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1032757-87-1
VCID: VC2702844
InChI: InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
SMILES: CC1CNCCN1S(=O)(=O)C.Cl
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride

CAS No.: 1032757-87-1

Cat. No.: VC2702844

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride - 1032757-87-1

Specification

CAS No. 1032757-87-1
Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71 g/mol
IUPAC Name (2R)-2-methyl-1-methylsulfonylpiperazine;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
Standard InChI Key ISTPJJDMCAZLOO-FYZOBXCZSA-N
Isomeric SMILES C[C@@H]1CNCCN1S(=O)(=O)C.Cl
SMILES CC1CNCCN1S(=O)(=O)C.Cl
Canonical SMILES CC1CNCCN1S(=O)(=O)C.Cl

Introduction

Chemical Structure and Identity

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is a chiral piperazine derivative with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol . The compound is characterized by its stereochemical configuration at the 2-position, with the methyl group oriented in the R configuration. This stereochemistry is crucial for its biological and chemical properties. The compound consists of a six-membered piperazine ring with a methyl substituent at the 2-position, a methanesulfonyl group attached to one of the nitrogen atoms, and a hydrochloride salt formation.

Nomenclature and Identifiers

The compound is known by several identifiers, which are essential for its accurate identification in chemical databases and literature. These identifiers include:

Table 1: Nomenclature and Identifiers

Identifier TypeValue
CAS Registry Number1032757-87-1
IUPAC Name(2R)-2-methyl-1-methylsulfonylpiperazine;hydrochloride
InChIKeyISTPJJDMCAZLOO-FYZOBXCZSA-N
SMILES NotationC[C@@H]1CNCCN1S(=O)(=O)C.Cl
PubChem CID66654616
Catalog IdentifiersAG-B05786 (Angel Pharmatech)
10-F515427 (Cymit Quimica)

The compound is also known by alternative names such as "(R)-2-methyl-1-(methylsulfonyl)piperazine hydrochloride" and "(2R)-1-METHANESULFONYL-2-METHYLPIPERAZINEHYDROCHLORIDE" .

Structural Characteristics

The structure of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride features:

  • A piperazine ring as the core structure

  • A methyl group at the 2-position with R stereochemistry

  • A methanesulfonyl (mesyl) group attached to one of the nitrogen atoms

  • A hydrochloride counter-ion

This compound is derived from the parent compound (R)-1-methanesulfonyl-2-methyl-piperazine (CID 58006939) . The addition of the hydrochloride salt improves its solubility in polar solvents and stability for storage, which are important considerations for pharmaceutical applications.

Physical and Chemical Properties

Physical Properties

The physical properties of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride contribute to its behavior in various chemical environments and are important considerations for its handling, storage, and application in synthesis.

Table 2: Physical Properties

PropertyValueReference
Molecular Weight214.71 g/mol
Physical StateSolid (powder/crystalline)
Topological Polar Surface Area57.8 Ų
Heavy Atom Count12
Exact Mass214.0542766 Da
Monoisotopic Mass214.0542766 Da
Formal Charge0
Complexity219

The compound's polar surface area of 57.8 Ų indicates moderate polarity, which influences its solubility characteristics and potential for membrane permeability. These properties are critical considerations for drug development and formulation studies.

Chemical Properties

The chemical properties of this compound determine its reactivity, stability, and behavior in chemical reactions.

Table 3: Chemical Properties

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Defined Atom Stereocenter Count1
Undefined Atom Stereocenter Count0
Covalently-Bonded Unit Count2

The presence of hydrogen bond donors and acceptors contributes to the compound's interaction with biological targets and its solubility profile. With only one rotatable bond, the molecule exhibits relatively limited conformational flexibility, which may lead to more predictable binding interactions in biological systems.

Related Compounds and Structural Analogues

Understanding the relationship between (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride and structurally similar compounds provides context for its potential applications and properties.

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